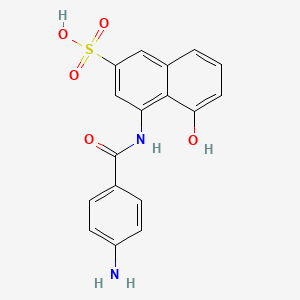
4-(4-Aminobenzamido)-5-hydroxynaphthalene-2-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Aminobenzamido)-5-hydroxynaphthalene-2-sulfonic acid is an organic compound that features both aromatic and sulfonic acid functional groups. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminobenzamido)-5-hydroxynaphthalene-2-sulfonic acid typically involves the reaction of 4-aminobenzoic acid with 5-hydroxynaphthalene-2-sulfonic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
4-(4-Aminobenzamido)-5-hydroxynaphthalene-2-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
科学的研究の応用
4-(4-Aminobenzamido)-5-hydroxynaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism by which 4-(4-Aminobenzamido)-5-hydroxynaphthalene-2-sulfonic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Aminobenzoic acid: Shares the aminobenzoic acid moiety but lacks the naphthalene and sulfonic acid groups.
5-Hydroxynaphthalene-2-sulfonic acid: Contains the naphthalene and sulfonic acid groups but lacks the aminobenzoic acid moiety.
Uniqueness
4-(4-Aminobenzamido)-5-hydroxynaphthalene-2-sulfonic acid is unique due to its combination of functional groups, which allows it to participate in a broader range of chemical reactions and applications compared to its similar compounds.
特性
CAS番号 |
6268-29-7 |
|---|---|
分子式 |
C17H14N2O5S |
分子量 |
358.4 g/mol |
IUPAC名 |
4-[(4-aminobenzoyl)amino]-5-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H14N2O5S/c18-12-6-4-10(5-7-12)17(21)19-14-9-13(25(22,23)24)8-11-2-1-3-15(20)16(11)14/h1-9,20H,18H2,(H,19,21)(H,22,23,24) |
InChIキー |
OZLAQSWQXWKDMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=CC(=C2C(=C1)O)NC(=O)C3=CC=C(C=C3)N)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


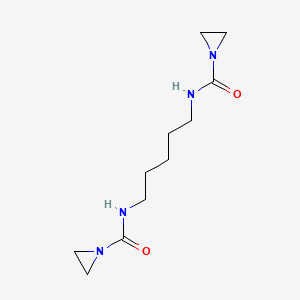
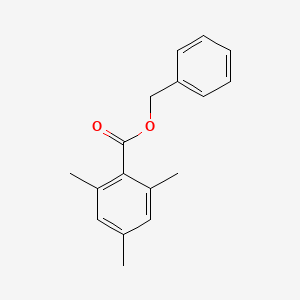
![4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B14737683.png)
![N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14737692.png)
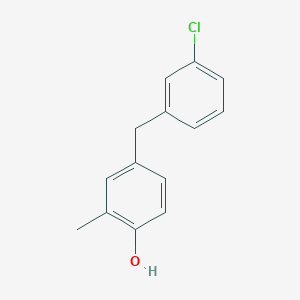
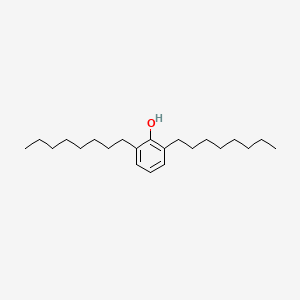

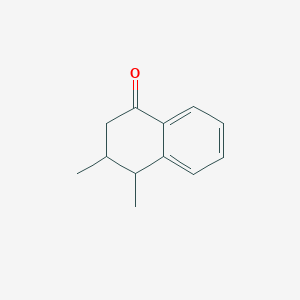
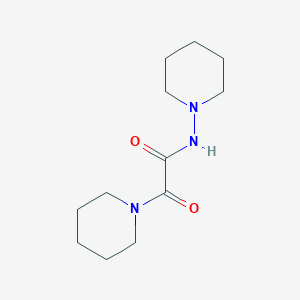
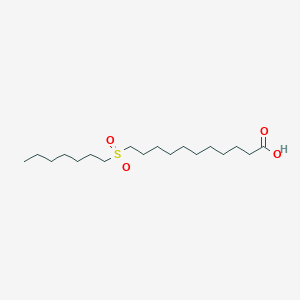
![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)
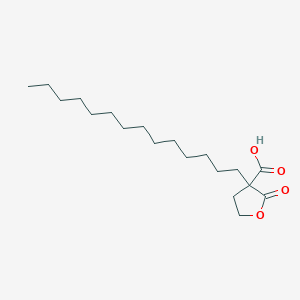
![1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol](/img/structure/B14737732.png)

